Ribocil-C Racemate
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Overview
Description
Ribocil-C Racemate is the racemate of Ribocil-C. Ribocil-C is a highly selective inhibitor of bacterial riboflavin riboswitches.
Scientific Research Applications
Ribocil-C as an Antibacterial Agent
- Inhibition of Bacterial Growth : Ribocil-C, identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, shows promise as a new class of antibacterial agents. It inhibits dual FMN riboswitches that control riboflavin biosynthesis and uptake in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, impacting their growth and pathogenesis (Wang et al., 2017).
- Targeting Non-Coding RNA Structural Elements : Ribocil-C operates by targeting riboswitches, non-coding RNA structures that regulate gene expression. Its ability to modulate riboflavin riboswitches in bacteria demonstrates the potential of synthetic small molecules to selectively target non-coding RNA elements, expanding the scope of antibacterial strategies (Howe et al., 2015).
Ribocil-C in RNA Binding and Pharmacokinetics
- Mechanisms of RNA Binding : Ribocil-C's mechanism involves mimicking the natural ligand of the FMN riboswitch, revealing the chemical diversity of small molecules that can target non-coding RNA. This finding is pivotal for developing new therapeutic approaches targeting RNA structures (Rizvi et al., 2018).
- Application in Treating Gram-Negative Infections : Conversion of Ribocil C, targeting the FMN riboswitch, into a compound effective against Gram-negative clinical isolates marks a significant advancement. It showcases the potential of Ribocil-C derivatives in treating multi-drug resistant Gram-negative infections, addressing a critical need in antibiotic development (Motika et al., 2020).
Synthesis and Structural Analysis
- Synthesis and Structural Insights : Studies on the total synthesis of compounds like Dynemicin A, related to Ribocil-C racemates, provide insights into controlling specific structural relationships critical for their bioactivity. This knowledge is essential for developing more effective analogs of Ribocil-C (Shair et al., 1996).
Properties
Molecular Formula |
C₂₁H₂₁N₇OS |
---|---|
Molecular Weight |
419.5 |
IUPAC Name |
2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29) |
InChI Key |
UVDVCDUBJWYRJW-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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